5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may also involve studying the compound’s behavior under various conditions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and flammability.Scientific Research Applications
Metal-Coordination Investigations:
- Tetraaqua-bis(3-hydroxy-4-nitrobenzoato) Co(II) and Ni(II) complexes, and a diaqua-bis(2-hydroxy-4-methoxybenzoato) Zn(II) complex have been synthesized and characterized, providing insights into metal coordination chemistry (D'angelo et al., 2011).
Chemical Synthesis and Antimicrobial Activity:
- Novel synthetic methods have been developed for compounds like 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one. These compounds have been tested for antibacterial activity, indicating potential applications in pharmaceuticals (Havaldar et al., 2004).
Nitro Group Reduction Studies:
- Research on the reduction of the nitro group in compounds like 2-methoxy-5-nitrobenzoic acid, which can have implications in various chemical synthesis processes (Song, 2011).
Solubility and Activity Coefficients Research:
- Studies on the solubility of various compounds in different solvents have been conducted, providing valuable data for the chemical and pharmaceutical industries (Hart et al., 2015).
Cyclization Reactions and Synthesis of Complex Molecules:
- Exploration of the cyclization reactions of certain acids to form complex molecules like benzofurans, which could have applications in material science or medicinal chemistry (Kowalewska & Kwiecień, 2008).
Crystal Structure Analysis:
- Crystal structures of various compounds have been studied, contributing to our understanding of molecular interactions and material properties (Yeong et al., 2018).
Cytotoxic Activity Studies:
- Synthesis of compounds like 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazoles and their evaluation for cytotoxic activity, which is vital for drug discovery and development (Jasztold-Howorko et al., 2005).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, and precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
properties
IUPAC Name |
5-methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7/c1-16-5-18-9-4-7(11(14)15)6(10(12)13)3-8(9)17-2/h3-4H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQYOTWCSKZVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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